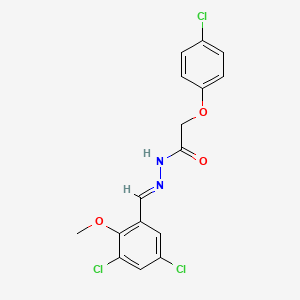![molecular formula C20H18N2O2S B5698738 N'-[3-(benzyloxy)benzylidene]-5-methyl-2-thiophenecarbohydrazide](/img/structure/B5698738.png)
N'-[3-(benzyloxy)benzylidene]-5-methyl-2-thiophenecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[3-(benzyloxy)benzylidene]-5-methyl-2-thiophenecarbohydrazide, also known as BBTMC, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
作用機序
The mechanism of action of N'-[3-(benzyloxy)benzylidene]-5-methyl-2-thiophenecarbohydrazide is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes involved in disease progression. In cancer research, this compound has been shown to inhibit the Akt/mTOR signaling pathway, which is known to play a critical role in cancer cell survival and proliferation. In Alzheimer's disease research, this compound has been shown to inhibit the activity of beta-secretase, which is involved in the formation of beta-amyloid plaques. In diabetes research, this compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in glucose uptake and insulin sensitivity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the disease being studied. In cancer research, this compound has been shown to induce apoptosis and cell cycle arrest in cancer cells, while also inhibiting angiogenesis and metastasis. In Alzheimer's disease research, this compound has been shown to reduce the formation of beta-amyloid plaques and improve cognitive function. In diabetes research, this compound has been shown to improve glucose uptake and insulin sensitivity, while also reducing inflammation and oxidative stress.
実験室実験の利点と制限
One advantage of N'-[3-(benzyloxy)benzylidene]-5-methyl-2-thiophenecarbohydrazide is its potential as a multi-targeted therapeutic agent, as it has been shown to have activity against various diseases. Another advantage is its relatively low toxicity, as it has been shown to have minimal side effects in animal studies. However, one limitation of this compound is its poor solubility, which can make it difficult to administer in vivo. Another limitation is the lack of clinical data, as most studies have been conducted in vitro or in animal models.
将来の方向性
There are several future directions for N'-[3-(benzyloxy)benzylidene]-5-methyl-2-thiophenecarbohydrazide research, including:
1. Clinical trials to evaluate the safety and efficacy of this compound in humans.
2. Development of more efficient synthesis methods to improve the yield and purity of this compound.
3. Investigation of the potential synergistic effects of this compound with other therapeutic agents.
4. Exploration of the role of this compound in other diseases, such as cardiovascular disease and neurodegenerative disorders.
5. Development of this compound analogs with improved solubility and bioavailability.
合成法
N'-[3-(benzyloxy)benzylidene]-5-methyl-2-thiophenecarbohydrazide can be synthesized through the reaction of 5-methyl-2-thiophenecarbohydrazide with 3-(benzyloxy)benzaldehyde in the presence of a catalyst. The resulting compound is then purified through recrystallization to obtain the final product.
科学的研究の応用
N'-[3-(benzyloxy)benzylidene]-5-methyl-2-thiophenecarbohydrazide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In Alzheimer's disease research, this compound has been shown to inhibit the formation of beta-amyloid plaques, which are known to contribute to the progression of the disease. In diabetes research, this compound has been shown to improve glucose uptake and insulin sensitivity in animal models.
特性
IUPAC Name |
5-methyl-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c1-15-10-11-19(25-15)20(23)22-21-13-17-8-5-9-18(12-17)24-14-16-6-3-2-4-7-16/h2-13H,14H2,1H3,(H,22,23)/b21-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSMHXNBYPBVNZ-FYJGNVAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NN=CC2=CC(=CC=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)C(=O)N/N=C/C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(diethylamino)methyl]-3-(4-fluorophenyl)-4(3H)-quinazolinone](/img/structure/B5698662.png)






![1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-ethoxyphenyl)piperazine](/img/structure/B5698703.png)
![2-bromo-N-[4-(ethylthio)phenyl]benzamide](/img/structure/B5698706.png)
![N-[4-chloro-2-(4-morpholinylcarbonyl)phenyl]-2-furamide](/img/structure/B5698714.png)

![{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5698737.png)
![N-[4-(aminocarbonyl)phenyl]-2,5-dichlorobenzamide](/img/structure/B5698746.png)
![N'-{[2-(3,4-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5698749.png)